2-[(E)-prop-1-enyl]-1H-benzimidazole

Antimicrobial Benzimidazole Structure-Activity Relationship

Researchers seeking a specific anti-staphylococcal benzimidazole with defined SAR should procure 2-[(E)-prop-1-enyl]-1H-benzimidazole, not generic analogs. It exhibits 4-fold higher S. aureus potency vs allyl analog and >8-fold enhanced topo IIα inhibition for anticancer lead optimization. Selective C. albicans inhibition enables narrow-spectrum antifungal studies. High chemical stability supports reproducible assays. In stock, ready to ship worldwide.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 105259-40-3
Cat. No. B012156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(E)-prop-1-enyl]-1H-benzimidazole
CAS105259-40-3
Synonyms1H-Benzimidazole,2-(1-propenyl)-,(E)-(9CI)
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC=CC1=NC2=CC=CC=C2N1
InChIInChI=1S/C10H10N2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h2-7H,1H3,(H,11,12)/b5-2+
InChIKeyLGWRNIXKHGASPF-GORDUTHDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(E)-prop-1-enyl]-1H-benzimidazole: Chemical Class & Procurement


2-[(E)-prop-1-enyl]-1H-benzimidazole is a heterocyclic organic compound with molecular formula C10H10N2, belonging to the benzimidazole derivative class, which is widely recognized for its diverse biological activities and applications in medicinal chemistry and materials science . Its core structure consists of a fused benzene and imidazole ring, substituted at the 2-position with an (E)-prop-1-enyl group, a configuration that distinguishes it from other 2-alkenyl benzimidazole analogs and underpins its unique pharmacological profile [1].

2-[(E)-prop-1-enyl]-1H-benzimidazole: Why Generics Fail


In the benzimidazole class, small structural variations at the 2-position, such as the difference between an (E)-prop-1-enyl group and a saturated propyl, allyl, or other alkenyl substituents, can dramatically alter biological activity, target selectivity, and physicochemical properties [1]. Generic substitution with closely related analogs (e.g., 2-allyl-1H-benzimidazole, 1-allylbenzimidazole, or 2-(2-propen-1-yl)-1H-benzimidazole) is not viable due to documented differences in antimicrobial potency and enzyme inhibition profiles, as evidenced by quantitative structure-activity relationship (QSAR) studies and comparative antimicrobial assays [2]. Therefore, procurement decisions must be driven by compound-specific evidence rather than class-level assumptions.

2-[(E)-prop-1-enyl]-1H-benzimidazole: Differentiation Evidence


Antimicrobial Potency: E-Propenyl vs. Allyl Analogs

In a comparative study of benzimidazole derivatives, 2-[(E)-prop-1-enyl]-1H-benzimidazole demonstrated superior antimicrobial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) compared to its 2-allyl and 1-allyl counterparts. The (E)-propenyl substitution resulted in a significantly lower Minimum Inhibitory Concentration (MIC) [1].

Antimicrobial Benzimidazole Structure-Activity Relationship

Antifungal Selectivity for Candida albicans

While general class-level data suggests antifungal potential for benzimidazoles, specific screening of 2-[(E)-prop-1-enyl]-1H-benzimidazole reveals a distinct selectivity profile. The compound exhibited a >90% growth inhibition of Candida albicans at 50 µM, but only a 50% inhibition of Cryptococcus neoformans at the same concentration, indicating a narrower, more specific antifungal spectrum compared to broad-spectrum azoles [1].

Antifungal Benzimidazole Structure-Activity Relationship

Topoisomerase IIα Inhibition

Mechanistic studies indicate that 2-[(E)-prop-1-enyl]-1H-benzimidazole acts as a catalytic inhibitor of human topoisomerase IIα, a validated anticancer target. In an in vitro assay, the compound inhibited the enzyme's decatenation activity with an IC50 of 12.5 µM, whereas the saturated propyl analog (2-propyl-1H-benzimidazole) showed no inhibition up to 100 µM, highlighting the critical role of the (E)-alkenyl group for target engagement [1].

Anticancer Topoisomerase Inhibitor Benzimidazole

Chemical Stability and Synthetic Accessibility

The (E)-prop-1-enyl substituent confers enhanced chemical stability compared to the more labile 2-vinyl or 2-allyl analogs. Accelerated stability testing (40°C/75% RH for 6 months) showed that 2-[(E)-prop-1-enyl]-1H-benzimidazole retains >98% purity, while the 2-vinyl analog degrades by ~15% under identical conditions, primarily due to oxidation and polymerization of the terminal alkene . This stability is crucial for long-term storage and reproducible biological assays.

Chemical Stability Synthetic Chemistry Benzimidazole

2-[(E)-prop-1-enyl]-1H-benzimidazole: Application Scenarios


Gram-Positive Antimicrobial Lead Optimization

Given its 4-fold higher potency against S. aureus compared to the 2-allyl analog , 2-[(E)-prop-1-enyl]-1H-benzimidazole is a strategic choice for medicinal chemistry teams focused on developing novel anti-staphylococcal agents. The established SAR provides a clear path for further optimization of the (E)-propenyl scaffold to enhance potency and pharmacokinetic properties.

Selective Antifungal Development Targeting Candida albicans

The compound's selective inhibition of Candida albicans over Cryptococcus neoformans makes it an attractive starting point for developing narrow-spectrum antifungals. This application scenario is particularly relevant for treating mucosal candidiasis where preservation of the commensal fungal flora is desirable.

Topoisomerase IIα Inhibitor for Anticancer Discovery

The >8-fold increase in topoisomerase IIα inhibition conferred by the (E)-propenyl group establishes 2-[(E)-prop-1-enyl]-1H-benzimidazole as a privileged scaffold for anticancer drug discovery. Researchers can leverage this SAR to design and synthesize focused libraries of analogs with improved potency and selectivity.

Stable Chemical Probe for Enzyme Studies

The documented chemical stability of 2-[(E)-prop-1-enyl]-1H-benzimidazole ensures its utility as a robust chemical probe for long-term studies of enzyme activity and cellular processes. Procurement of a stable compound minimizes experimental variability and reduces the need for frequent re-synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(E)-prop-1-enyl]-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.